molecular formula C14H10ClF2N5O2S B6487439 3-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide CAS No. 921084-17-5

3-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide

Cat. No.: B6487439
CAS No.: 921084-17-5
M. Wt: 385.8 g/mol
InChI Key: XERSBMAYPCZFJX-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. The presence of the tetrazole ring and the difluorophenyl group suggests that this compound could potentially have biological activity, as these groups are often found in bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring substituted with a sulfonamide group and a 3-chloro group. Attached to the sulfonamide nitrogen is a methyl group, which is further substituted with a 1H-1,2,3,4-tetrazol-5-yl group and a 3,4-difluorophenyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, sulfonamides are solid at room temperature and have relatively high melting points. They are typically soluble in organic solvents but have varying solubility in water .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. Sulfonamides are generally considered safe for use in humans, but they can cause allergic reactions in some individuals .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential biological activity. This could include testing its activity against various enzymes or receptors, or studying its potential effects in cell or animal models .

Properties

IUPAC Name

3-chloro-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF2N5O2S/c15-9-2-1-3-11(6-9)25(23,24)18-8-14-19-20-21-22(14)10-4-5-12(16)13(17)7-10/h1-7,18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERSBMAYPCZFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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